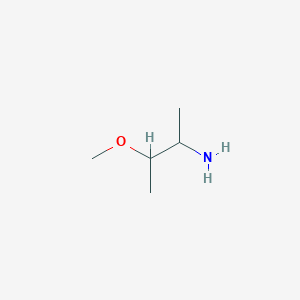

3-Methoxybutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZPNEAXPOUSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Enantioselective Methodologies for 3 Methoxybutan 2 Amine

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a potentially greener alternative to traditional chemical methods for producing chiral amines. diva-portal.org Enzymes such as transaminases, imine reductases, and lipases are pivotal in these synthetic strategies. mdpi.comunipd.it

Asymmetric Reduction of Prochiral Ketones and Imines

The most direct biocatalytic route to 3-Methoxybutan-2-amine is the asymmetric reduction of the prochiral ketone, 3-methoxybutan-2-one (B3048630). Transaminases (TAs or ATAs) are particularly effective for this transformation. google.com These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to the ketone, generating the chiral amine. google.commdpi.com

The process involves the direct, single-step conversion of the ketone to the amine, which can achieve high yields and excellent enantioselectivity. mdpi.comresearchgate.net Imine reductases (IREDs) and reductive aminases (RedAms) also represent a powerful method for the asymmetric synthesis of chiral amines from ketone precursors. researchgate.netnih.gov

A study on the asymmetric reductive amination of a structurally similar β-keto ester, methyl 4-methoxy-3-oxo-butanoate, highlights the potential of this approach. Using a transaminase from Arthrobacter sp. (ATA-T2), significant conversion to the corresponding amine can be achieved.

| Enzyme | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| ATA-025 | 2-fluoroacetophenone | Isopropylamine | 82 | >99 | researchgate.net |

| (R)-selective transaminase (evolved) | Diazepanone precursor ketone | Isopropylamine | 71 | >99 | mdpi.com |

Enzyme-Mediated Chiral Induction and Stereoselectivity Control

The stereochemical outcome of the biocatalytic reaction is dictated by the enzyme's inherent stereopreference. Transaminases are available as both (R)- and (S)-selective enzymes, allowing for the synthesis of either enantiomer of the target amine from the same prochiral ketone. rsc.org The enzyme's active site creates a chiral environment that forces the amination to occur on a specific face of the ketone, leading to high enantiomeric excess (e.e.). unipd.it

Control over stereoselectivity is a key advantage of biocatalysis. For instance, in the synthesis of a precursor for the drug Sitagliptin, an evolved (R)-selective transaminase provided the desired amine with >99.95% e.e. mdpi.com Similarly, the synthesis of chiral amines can be achieved with excellent stereocontrol using various transaminases, demonstrating the power of enzyme-mediated chiral induction. researchgate.net

Process Intensification and Bioreactor Design for Scalability

For industrial-scale synthesis, process intensification is crucial. acs.org A major challenge in transaminase-catalyzed reactions is the often unfavorable thermodynamic equilibrium. google.comacs.org To drive the reaction towards product formation, various strategies are employed. One common method is using a large excess of the amine donor. google.com Another is the removal of the ketone co-product as it forms. mdpi.comtdx.cat

Enzyme-membrane reactors (EMRs) offer a sophisticated solution for process intensification. researchgate.netnih.gov In an EMR setup, the enzyme is retained by a membrane, allowing for continuous operation. The product amine can be selectively removed from the reaction mixture, for example, through a membrane contactor, which shifts the equilibrium and minimizes product inhibition. researchgate.netnih.gov Immobilizing enzymes on solid supports, such as polymeric resins or membranes, also enhances their stability and allows for easier recovery and reuse, which is critical for scalable and cost-effective processes. acs.orgnih.gov Coupling the reaction with in-situ product crystallization is another effective strategy to overcome equilibrium limitations and simplify purification. acs.org

Diastereomer Epimerization and Kinetic Resolution in Enzymatic Systems

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures of chiral amines. diva-portal.orgmdpi.com This technique employs an enzyme, often a lipase (B570770) or a transaminase, that selectively reacts with one enantiomer of the racemate, allowing the other to be recovered in high enantiomeric purity. nih.govmdpi.com The maximum theoretical yield for the unreacted enantiomer in a kinetic resolution is 50%. mdpi.com

To overcome this yield limitation, dynamic kinetic resolution (DKR) processes are employed. In DKR, the kinetic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic amine into a single, enantiomerically pure product. diva-portal.org One approach combines an enantioselective enzyme with a racemization catalyst. rsc.org Another advanced strategy involves a deracemization process using two stereocomplementary enzymes, where one enzyme enantioselectively deaminates the racemic amine and the other stereoselectively re-aminates the resulting ketone intermediate to the desired single enantiomer. mdpi.com While no specific examples for this compound are detailed, these general principles are broadly applicable to chiral amine synthesis. researchgate.netnih.gov

Organocatalytic and Transition Metal-Catalyzed Syntheses

Alongside biocatalysis, chemical catalysis provides powerful and versatile methods for the asymmetric synthesis of chiral amines. mdpi.com

Asymmetric Hydrogenation of Unsaturated Nitrogenous Precursors

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient and widely used methods for producing enantiomerically pure amines. nih.govtudelft.nlacs.org This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as an imine, enamine, or oxime ether, using a chiral catalyst. nih.govbohrium.com These catalysts consist of a transition metal (commonly rhodium, ruthenium, iridium, or palladium) complexed with a chiral ligand. nih.govresearchgate.net

For the synthesis of this compound, the relevant precursor would be the imine or enamine derived from 3-methoxybutan-2-one. The asymmetric hydrogenation of these C=N double bonds introduces the chiral center at the C2 position with high enantioselectivity. A new synthesis of a structurally related compound, (S)-3-amino-4-methoxy-butan-1-ol, was achieved via the asymmetric hydrogenation of the corresponding enamine using a Ru-MeOBIPHEP catalyst, affording the product with 97-98% initial enantiomeric excess. acs.orgacs.org This demonstrates the applicability of the methodology for β-alkoxy amine structures.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ru-MeOBIPHEP | Primary Enamine of a β-Keto Ester | (S)-3-amino-4-methoxy-butan-1-ol | 97-98 | acs.orgacs.org |

| Rh-Et-Duphos | β-Substituted α-aminomethylacrylate | β²-amino acid derivative | up to 99 | researchgate.net |

| Ir/f-binaphane | Sterically hindered N-aryl imine | Chiral secondary amine | Excellent | nih.gov |

The choice of metal, chiral ligand, and reaction conditions (pressure, temperature, solvent) are all critical factors that influence the conversion and enantioselectivity of the reaction. researchgate.net The development of a vast "chiral toolbox" of ligands has enabled the synthesis of a wide array of chiral amines with exceptional levels of stereocontrol. tudelft.nlacs.org

Reductive Amination Strategies with Chiral Catalysts

Asymmetric reductive amination of ketones is a direct and powerful method for producing chiral amines. nih.govnih.gov This approach typically involves the reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst. For the synthesis of this compound, the precursor ketone is 3-methoxybutan-2-one. vulcanchem.com

A range of chiral catalysts have been developed for this transformation. Transition metal catalysts, particularly those based on Iridium (Ir), Ruthenium (Ru), and Iron (Fe), have shown significant success. d-nb.inforsc.orgrsc.org For instance, Ru-MeOBIPHEP catalysts have been effectively used in the asymmetric reductive amination of β-keto esters with ammonium (B1175870) acetate (B1210297) and hydrogen, achieving high enantioselectivity. acs.org Similarly, cooperative catalysis involving an iron complex and a chiral Brønsted acid has been reported for the asymmetric reductive amination of ketones with anilines. d-nb.info

Biocatalysis offers an environmentally friendly and highly selective alternative. Whole-cell biocatalysts containing recombinant imine reductases (IREDs) have been successfully employed for the asymmetric reductive amination of various ketones. nih.gov These enzymatic systems can provide excellent conversions and stereoselectivity, and the use of whole cells simplifies catalyst preparation and allows for efficient cofactor regeneration. nih.gov

Table 1: Examples of Chiral Catalysts in Reductive Amination

| Catalyst Type | Precursor | Amine Source | Key Features | Citations |

|---|---|---|---|---|

| Ru-MeOBIPHEP | β-Keto Ester | Ammonium Acetate | Efficient for producing β-amino acid derivatives with high enantiomeric excess (97-98% ee). | acs.org |

| Iron Complex + Chiral Brønsted Acid | Ketones | Anilines | Cooperative catalysis enables the use of a non-chiral iron catalyst with a chiral acid to induce enantioselectivity. | d-nb.info |

| Imine Reductases (IREDs) | Ketones | Methylamine, Ammonia (B1221849) | High stereoselectivity; whole-cell systems offer cost-effective cofactor regeneration. | nih.gov |

| Cp*Ir(III) Complexes | Ketones | Ammonium Salt | Catalyzes the direct reductive amination (Leuckart–Wallach type) for a broad range of ketones. | rsc.org |

Chiral Auxiliary-Based Synthetic Approaches

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. rsc.org This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

For amine synthesis, tert-butanesulfinamide, developed by the Ellman lab, has become a "gold standard" chiral auxiliary. rsc.orgyale.edu The synthesis proceeds by condensing the auxiliary with a ketone (e.g., 3-methoxybutan-2-one) to form an N-sulfinyl imine. This intermediate then undergoes a diastereoselective reduction, where the bulky tert-butylsulfinyl group directs the hydride attack to one face of the C=N double bond. Subsequent acidic hydrolysis removes the auxiliary to afford the chiral primary amine with high enantiopurity. osi.lvyale.edu This methodology is widely used in both academic and industrial settings for the synthesis of a vast array of chiral amines. yale.edu

Other chiral auxiliaries, such as those based on inexpensive amino alcohols like (R)- or (S)-α-methylbenzylamine, have also been explored. kanto.co.jpd-nb.info These are often used in diastereoselective reductions of the corresponding imines. d-nb.info

Table 2: Prominent Chiral Auxiliaries in Amine Synthesis

| Chiral Auxiliary | General Approach | Advantages | Citations |

|---|---|---|---|

| tert-Butanesulfinamide | Condensation with ketone, diastereoselective reduction of the resulting sulfinylimine, and hydrolysis. | High diastereoselectivity, broad applicability, reliable cleavage. | rsc.orgosi.lvyale.edu |

| (R)- or (S)-α-Methylbenzylamine | Formation of N-α-methylbenzyl ketimines followed by diastereoselective reduction and hydrogenolysis. | Inexpensive, readily available in both enantiomeric forms. | d-nb.info |

Ligand Design and Catalyst Screening for Enantioselective Transformations

The performance of a transition metal catalyst in an enantioselective reaction is critically dependent on the structure of the chiral ligand coordinated to the metal center. nih.gov The rational design of ligands is therefore a key area of research aimed at developing more efficient and selective catalysts. nih.govchemrxiv.org

Ligand design often focuses on creating a well-defined chiral pocket around the metal's active site, which forces the substrate to bind in a specific orientation, leading to a highly selective transformation. nih.gov This can be achieved through steric hindrance or by incorporating functional groups that engage in noncovalent interactions, such as hydrogen bonding, with the substrate. mdpi.com For example, new bis(oxazoline) (BOX) ligands have been rationally designed for silver-catalyzed enantioselective C-H amination reactions, achieving excellent enantioselectivity (90–99% ee). nih.govchemrxiv.orgfigshare.comacs.org Computational methods, like Density Functional Theory (DFT), are increasingly used to understand the origin of enantioselectivity and to guide the design of new, more effective ligands. nih.govacs.org

The development of a new catalytic process often involves extensive screening of various ligands, metal precursors, and reaction conditions to identify the optimal system for a specific substrate. nih.govacs.org This empirical approach, combined with rational design, has led to a plethora of highly effective catalytic systems for synthesizing chiral amines. nih.gov

Table 3: Examples of Ligand Design in Enantioselective Synthesis

| Ligand Class | Catalyst System | Application | Design Principle | Citations |

|---|---|---|---|---|

| Bis(oxazoline) (BOX) | Silver(I) | Intramolecular C-H Amination | A rigid chiral scaffold creates a defined space to control substrate approach. | nih.govchemrxiv.orgacs.org |

| MeOBIPHEP | Ruthenium(II) | Asymmetric Hydrogenation | A bi-aryl phosphine (B1218219) ligand with atropisomerism provides a C2-symmetric chiral environment. | acs.org |

| Pyridine-dihydroisoquinoline | Palladium(II) | Conjugate Arylation | Ligand forms attractive noncovalent π-π interactions with the substrate to control stereochemistry. | mdpi.com |

Classical Organic Synthesis Pathways

Beyond modern catalytic methods, classical organic reactions remain relevant for the synthesis of amines, including this compound.

Nucleophilic Substitution Reactions

One of the most fundamental methods for forming amines is through the nucleophilic substitution of a haloalkane with ammonia. studymind.co.ukorgosolver.com In this reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the partially positive carbon atom of the carbon-halogen bond and displacing the halide ion. studymind.co.uklibretexts.org

To synthesize this compound, this would involve a starting material like 2-chloro-3-methoxybutane. However, this method suffers from a significant drawback: over-alkylation. libretexts.org The primary amine product is itself a nucleophile and can react with another molecule of the haloalkane to form a secondary amine. libretexts.org This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts, resulting in a mixture of products that can be difficult to separate. studymind.co.ukphysicsandmathstutor.com While using a large excess of ammonia can favor the formation of the primary amine, this strategy is often not efficient for producing a single, pure product. studymind.co.uk

Stereocontrolled Carbon-Carbon Bond Forming Reactions

A more advanced classical approach involves forming a key carbon-carbon bond in a stereocontrolled manner to build the molecule's backbone with the correct stereochemistry already in place. acs.org This strategy offers precise control over the molecular architecture.

One such strategy involves the directed and stereocontrolled assembly of molecular fragments. For instance, complex amines can be joined by forming mixed diazenes, which upon photochemical expulsion of nitrogen gas, create a new carbon-carbon bond in a highly controlled fashion within a solvent cage. nih.gov This method allows for the fusion of two different fragments at sterically crowded positions with complete stereocontrol. nih.gov

Another approach could involve using an electrophilic glycine (B1666218) derivative, where stereocontrolled C-C bond formation at the α-position sets the stereocenter for the future amine group. acs.org Similarly, photoredox catalysis has enabled the enantioselective 1,2-addition of α-aminoalkyl radicals to aldehydes, creating a new C-C bond and a β-amino alcohol structure with high enantioselectivity. researchgate.net These methods, while often requiring multiple steps, provide a powerful means to construct complex chiral molecules by strategically forming C-C bonds with high stereochemical fidelity. grantome.com

Stereochemical Resolution and Chirality Management

Strategies for Diastereoselective and Enantioselective Synthesis

Achieving high stereoselectivity is the most efficient approach to producing enantiomerically pure 3-Methoxybutan-2-amine, as it avoids the need for resolving a racemic mixture. Several advanced synthetic methods have been developed for this purpose.

Key strategies include:

Enzymatic and Asymmetric Reduction : Biocatalytic methods, employing enzymes like carbonyl reductase from Lactobacillus fermentum, can reduce suitable precursors such as 2-chloro-3-hydroxy esters with high enantioselectivity. Similarly, the asymmetric hydrogenation of prochiral enamines or imines, derived from 3-methoxybutan-2-one (B3048630), using transition metal catalysts with chiral ligands is a primary strategy for synthesizing chiral amines. nih.govresearchgate.net A ruthenium-DM-SEGPHOS complex, for instance, has been effective in the asymmetric reductive amination of β-keto esters. researchgate.net

Use of Chiral Auxiliaries : Chemical routes often utilize chiral auxiliaries to direct the stereochemical outcome of a reaction. A notable strategy involves Garner's aldehyde, a versatile starting material in amino alcohol synthesis.

Stereocontrolled Olefination : The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction allows for stereocontrolled olefination. For example, Garner's aldehyde can be reacted with a phosphonate (B1237965) reagent to form a chiral enone intermediate. Subsequent hydrogenation of this intermediate, typically with a palladium on carbon (Pd/C) catalyst, yields the desired stereoisomer of this compound with high diastereomeric excess (>95%).

| Strategy | Description | Key Reagents/Catalysts | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Asymmetric Reduction | Enzymatic reduction of a keto-ester precursor. | Carbonyl reductase, Glucose Dehydrogenase (GDH) for cofactor regeneration. | High enantioselectivity (ee >98%). | |

| Asymmetric Reductive Amination | Direct conversion of a ketone (3-methoxybutan-2-one) to a chiral amine using a chiral catalyst. | Ir- or Ru-based catalysts with chiral phosphine (B1218219) ligands (e.g., f-Binaphane). researchgate.net | High enantioselectivity (up to 96% ee). researchgate.net | researchgate.net |

| Chiral Auxiliary Approach | Use of Garner's aldehyde followed by stereocontrolled olefination and hydrogenation. | Garner's aldehyde, phosphonate reagents, K₂CO₃, H₂/Pd/C. | High diastereoselectivity (>95% de). |

Chiral Resolution Techniques

When a synthesis results in a racemic or diastereomeric mixture, resolution techniques are employed to separate the stereoisomers.

This classical resolution method leverages the principle that diastereomers have different physical properties, including solubility. libretexts.org

The process for resolving a racemic mixture of this compound involves:

Salt Formation : The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid, in a suitable solvent. libretexts.orgnptel.ac.in This reaction produces a mixture of two diastereomeric salts (e.g., (R,S)-amine-(+)-acid and (S,S)-amine-(+)-acid).

Fractional Crystallization : Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation. This solid is separated by filtration.

Liberation of the Enantiomer : The separated diastereomeric salt is then treated with a strong base (e.g., sodium hydroxide) to neutralize the chiral acid and regenerate the free, enantiomerically pure amine, which can be extracted. libretexts.org The other enantiomer can be recovered from the remaining solution (the mother liquor) by a similar process.

Chromatographic techniques using a chiral stationary phase (CSP) are powerful for separating enantiomers. dokumen.pub High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used.

The separation is based on the differential interaction between the enantiomers of this compound and the chiral environment of the CSP. dokumen.pub

Stationary Phases : CSPs are often based on chiral selectors like modified cyclodextrins, chiral polymers, or proteins that are immobilized on a support matrix (e.g., silica). dokumen.pub

Technique : A solution of the racemic amine is passed through a column packed with the CSP. One enantiomer forms a more stable transient diastereomeric complex with the CSP and therefore moves more slowly through the column, while the other enantiomer elutes faster. This difference in retention time allows for their separation. mdpi.com For example, columns like Chiralcel OD-H are frequently used for separating chiral compounds, often with a mobile phase consisting of hexane (B92381) and isopropanol. mdpi.com

Strategies for Maintaining Enantiomeric Purity During Synthesis and Storage

Once an enantiomerically pure sample of this compound is obtained, its stereochemical integrity must be preserved.

Control of pH : The C3 position of the molecule is susceptible to base-mediated epimerization. Exposure to strong bases can lead to the removal of the proton at this position, forming a planar intermediate and subsequent loss of stereochemical purity (racemization). Therefore, it is crucial to avoid strongly basic conditions during workup and storage.

Use of Anhydrous Solvents : Intermediates in the synthesis, particularly those with protecting groups like Boc-protected amines, can be prone to hydrolysis. Using anhydrous solvents (e.g., tetrahydrofuran) under an inert atmosphere (like nitrogen or argon) helps to prevent side reactions and maintain the stability of stereocenters.

Low-Temperature Conditions : Many reactions, such as those involving organometallic reagents (e.g., Grignard reactions) or strong bases, should be performed at low temperatures (e.g., -78°C). Low-temperature quenching can prevent undesirable side reactions like retro-aldol reactions that could compromise stereochemical integrity.

Avoiding Radical Pathways : In steps like hydrogenation, the addition of radical scavengers can sometimes be employed to prevent unwanted side reactions that might affect purity.

By carefully selecting synthetic routes and controlling reaction and storage conditions, the desired stereoisomer of this compound can be produced and maintained with high enantiomeric purity.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules. For a chiral compound like 3-Methoxybutan-2-amine, which has two stereocenters (at C2 and C3), four possible stereoisomers exist as two pairs of enantiomers (diastereomers). NMR is instrumental in differentiating these isomers.

The local chemical environment of each nucleus in a molecule influences its resonance frequency, or chemical shift (δ). In diastereomers, the relative spatial arrangement of atoms is different, leading to distinct chemical environments and, consequently, different chemical shifts for corresponding nuclei.

For the diastereomers of this compound, ¹³C NMR spectroscopy has been shown to be effective in their distinction. A notable difference is observed in the chemical shift of the methoxy (B1213986) (-OCH₃) group's carbon atom. For instance, the methoxy carbon in the (2S,3S) and (2R,3R) enantiomeric pair resonates at a different frequency than in the (2S,3R) and (2R,3S) pair. Specifically, the hydrochloride salt of the (2S,3S) isomer shows a ¹³C NMR chemical shift for the methoxy group at approximately δ 51.2 ppm, which is distinct from its diastereomers.

Protons that are chemically non-equivalent due to the presence of a chiral center, known as diastereotopic protons, will also exhibit different chemical shifts. usp.br In this compound, the protons within the methyl groups can be diastereotopic, leading to more complex splitting patterns and distinct shifts that aid in structural assignment. usp.br The use of chiral derivatizing agents can further amplify these chemical shift differences, facilitating the determination of enantiomeric excess and absolute configuration by creating diastereomeric derivatives with more easily distinguishable NMR spectra. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data for Diastereomer Distinction

| Isomer | Functional Group | Approximate Chemical Shift (δ) ppm |

|---|---|---|

| (2S,3S) | Methoxy Carbon (-OCH₃) | 51.2 |

| Diastereomer | Methoxy Carbon (-OCH₃) | Varies (e.g., 50.8) |

Note: Data is illustrative and based on reported values for specific stereoisomers and may vary with solvent and conditions.

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining the relative stereochemistry of a molecule. NOESY detects correlations between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected by bonds. This through-space interaction, the Nuclear Overhauser Effect (NOE), allows for the mapping of spatial proximities.

In the context of this compound, a NOESY experiment can reveal correlations between the protons on the two chiral centers (H2 and H3) and the protons of the adjacent methyl and methoxy groups. The presence or absence of specific NOE cross-peaks helps to establish the syn or anti relationship between the amine and methoxy groups, thus defining the relative configuration. For example, a strong NOE between the proton at C2 and the protons of the methoxy group at C3 would suggest they are on the same face of the molecule. Such NOESY data is critical for confirming relative stereochemistry. doi.orggoogle.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₁₃NO), the nominal molecular weight is 103 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation pathways typical for aliphatic amines. libretexts.org A key fragmentation process is the α-cleavage, where the bond between the carbon bearing the amine (C2) and an adjacent carbon (C1 or C3) breaks. libretexts.orgyoutube.com

α-Cleavage (C1-C2): Breakage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium ion with a mass-to-charge ratio (m/z) of 88.

α-Cleavage (C2-C3): Cleavage of the bond between the two chiral carbons (C2-C3) is a dominant pathway. This results in the formation of a stable iminium ion, [CH(NH₂)CH₃]⁺, with an m/z of 44, and a neutral methoxyethyl radical.

Cleavage adjacent to the ether: Another significant fragmentation involves the cleavage of the C-O bond or bonds adjacent to it. Cleavage of the C3-C4 bond can lead to a fragment at m/z 59 [CH(OCH₃)CH₃]⁺.

The most abundant fragment ion (the base peak) in the mass spectrum of a related isomer, 1-methoxybutan-2-amine, is observed at m/z 58, resulting from an α-cleavage. nih.gov For this compound, the α-cleavage leading to the m/z 44 fragment is expected to be highly favorable. The molecular ion peak ([M]⁺) for aliphatic amines is often weak or absent in EI-MS. youtube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Structure | m/z Value | Fragmentation Pathway |

|---|---|---|

| [C₅H₁₃NO]⁺ | 103 | Molecular Ion |

| [C₄H₁₀NO]⁺ | 88 | α-Cleavage (Loss of •CH₃) |

| [C₃H₇O]⁺ | 59 | Cleavage of C2-C3 bond |

| [C₂H₆N]⁺ | 44 | α-Cleavage (Loss of •C₃H₇O) |

Note: Intensities of peaks depend on the stability of the resulting ions and radicals.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS provide crucial data on connectivity and relative configuration, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a crystalline form of the compound (often as a salt, like a hydrochloride, to promote crystallization) with X-rays. The resulting diffraction pattern is used to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial coordinates of each atom.

For this compound hydrochloride, single-crystal X-ray analysis has been used to unambiguously confirm the absolute configuration of the (2S,3S) isomer. The analysis reveals the complete molecular geometry, including bond lengths, bond angles, and torsional angles. The determination of the absolute configuration is often aided by measuring the anomalous dispersion of the X-rays, which yields an absolute structure parameter (Flack parameter) that confirms the correct enantiomer has been modeled. For example, a reported analysis yielded a non-centrosymmetric space group P2₁2₁2₁, confirming the chirality of the crystal and the (2S,3S) configuration.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound, a primary aliphatic amine and an ether, is expected to show the following characteristic absorption bands:

N-H Stretching: As a primary amine (R-NH₂), it will exhibit two distinct, medium-intensity bands in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. This feature clearly distinguishes it from secondary amines (one band) and tertiary amines (no bands). orgchemboulder.comspectroscopyonline.com

C-H Stretching: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). libretexts.org

N-H Bending (Scissoring): A medium to strong intensity band is expected between 1650-1580 cm⁻¹ due to the in-plane bending of the primary amine group. orgchemboulder.com

C-O-C Stretching: A strong, characteristic band for the ether functional group (C-O-C stretch) will be present in the fingerprint region, typically between 1150-1085 cm⁻¹.

C-N Stretching: The aliphatic C-N stretching vibration gives rise to a weak or medium band in the 1250–1020 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad, strong band from the out-of-plane bending of the N-H bonds may appear in the 910-665 cm⁻¹ region. orgchemboulder.com

These absorption bands collectively provide a spectral fingerprint for this compound, confirming the presence of its key functional groups and providing insights into hydrogen bonding through the broadening of the N-H stretch bands.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3400 - 3250 | Medium (two bands) |

| Stretch | Alkane (C-H) | 2950 - 2850 | Strong |

| Bend (Scissoring) | Primary Amine (N-H) | 1650 - 1580 | Medium-Strong |

| Stretch | Ether (C-O-C) | 1150 - 1085 | Strong |

| Stretch | Aliphatic Amine (C-N) | 1250 - 1020 | Weak-Medium |

| Wag | Primary Amine (N-H) | 910 - 665 | Strong, Broad |

Mechanistic Investigations of Chemical Transformations Involving 3 Methoxybutan 2 Amine

Reaction Pathway Elucidation of Derivatization Reactions

Detailed mechanistic studies specifically elucidating the reaction pathways of derivatization reactions involving 3-methoxybutan-2-amine are not extensively documented in publicly available scientific literature. General principles of amine chemistry suggest that derivatization would likely proceed through nucleophilic attack of the amine nitrogen on an electrophilic center. For instance, in acylation reactions, the nitrogen atom of this compound would attack the carbonyl carbon of an acyl halide or anhydride, leading to the formation of an amide derivative. The reaction pathway would involve a tetrahedral intermediate, followed by the elimination of a leaving group.

Similarly, alkylation reactions would involve the nucleophilic substitution of a suitable alkyl halide by this compound. The mechanism would likely follow an S(_N)2 pathway, where the amine attacks the carbon atom bearing the leaving group, resulting in the formation of a secondary or tertiary amine, depending on the degree of substitution. However, without specific experimental or computational studies on this compound, these proposed pathways remain hypothetical.

Studies on Chiral Induction Mechanisms

The presence of two chiral centers in this compound suggests its potential as a chiral auxiliary or ligand in asymmetric synthesis. However, specific studies detailing the mechanisms of chiral induction by this compound are scarce. In principle, the stereochemistry of the final product in a reaction employing a chiral amine is determined by the steric and electronic interactions in the transition state. The chiral amine can influence the facial selectivity of an incoming reagent to a prochiral substrate by creating a diastereomeric transition state with a lower activation energy for the formation of one enantiomer over the other. The specific conformation of this compound and its substituents would play a crucial role in dictating the stereochemical outcome.

Analysis of Intramolecular Hydrogen Bonding and Conformation

Computational studies on analogous amino ethers have shown that the presence of intramolecular hydrogen bonds can significantly stabilize certain conformers. For this compound, the relative orientation of the amino and methoxy (B1213986) groups would be a key determinant of the stability of such a hydrogen bond. The gauche conformation, where the amino and methoxy groups are in proximity, would be more likely to exhibit this interaction compared to an anti conformation.

| Interaction | Potential Consequence |

| Intramolecular H-Bonding | Stabilization of specific conformers |

| Steric Hindrance | Influence on reaction site accessibility |

Reaction Kinetics and Transition State Analysis

There is a lack of specific experimental data on the reaction kinetics and transition state analysis for reactions involving this compound. In general, the rate of a reaction involving this amine would be influenced by several factors, including the nucleophilicity of the nitrogen atom, steric hindrance around the reactive center, and the nature of the solvent. The methoxy group, being an electron-donating group, would slightly increase the electron density on the nitrogen, potentially enhancing its nucleophilicity. However, the steric bulk of the methyl and methoxy groups could hinder the approach of reactants, thereby slowing down the reaction rate.

Transition state analysis, typically performed using computational methods, would be necessary to understand the energetic barriers and the geometry of the transition state for specific reactions. Such analyses could provide insights into the factors that control the reaction rate and selectivity. Without such studies, any discussion on the transition state for reactions of this compound remains speculative.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules. northwestern.edu These calculations solve approximations of the Schrödinger equation to determine molecular structure, energy, and the distribution of electrons. northwestern.edu

For a molecule like 3-Methoxybutan-2-amine, these calculations can reveal key insights into its chemical behavior. The primary focus is on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

From these orbital energies, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the chemical behavior of different molecules. acs.orgscielo.org.mx For primary amines, quantum chemistry methods can calculate atomic charges on the nitrogen atom, which can be correlated with experimental properties like basicity (pKa). unesp.brscielo.br

Table 1: Illustrative Global Reactivity Descriptors for a Primary Alkylamine

This table provides representative values for a generic small alkylamine, as specific calculations for this compound are not available. These values are typically calculated using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)). nih.gov

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | 8.5 - 9.5 | Energy required to remove an electron; indicates electron-donating ability. |

| Electron Affinity (EA) | EA ≈ -ELUMO | 1.0 - 2.0 | Energy released when an electron is added; indicates electron-accepting ability. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 3.2 - 4.2 | Resistance to change in electron distribution; harder molecules are less reactive. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | -5.2 - -5.8 | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.0 - 4.5 | A measure of the overall electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Conformation and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.ptnih.gov By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals how a molecule's conformation changes and how it interacts with its environment, such as solvent molecules. mdpi.com

For this compound, which possesses two chiral centers and rotational bonds, MD simulations would be invaluable for exploring its conformational landscape. The simulation would track the rotation around the C-C, C-N, and C-O bonds, identifying the most stable conformers (lowest energy states) and the energy barriers between them. This is crucial as the molecule's shape can significantly influence its biological activity and physical properties.

Furthermore, MD simulations can model the interactions between this compound and other molecules. For instance, simulating the compound in a water box would reveal how the amine and methoxy (B1213986) groups form hydrogen bonds and interact with the solvent, providing insights into its solubility and behavior in aqueous environments. mdpi.com The general workflow of an MD simulation involves several key steps. nih.govmdpi.com

Table 2: General Workflow for a Molecular Dynamics Simulation

| Step | Description | Purpose |

|---|---|---|

| 1. System Setup | The molecule of interest is placed in a simulation box, often filled with solvent molecules (e.g., water). A force field (e.g., OPLS-AA, CHARMM) is chosen to define the interatomic potentials. ulisboa.pt | To create the initial state of the system to be simulated. |

| 2. Energy Minimization | The system's geometry is adjusted to remove steric clashes and find a local energy minimum. | To relax the system and ensure a stable starting point for the simulation. |

| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted. This is often done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). | To bring the system to the target temperature and pressure and ensure it is in a stable, equilibrated state. |

| 4. Production Run | The main simulation is run for a specified length of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are saved at regular intervals. | To generate the trajectory data for analysis. |

| 5. Trajectory Analysis | The saved trajectory is analyzed to calculate various properties, such as conformational changes, root-mean-square deviation (RMSD), hydrogen bonding, and interaction energies. biorxiv.org | To extract meaningful chemical and physical insights from the simulation. |

In Silico Design and Virtual Screening of Analogs

In silico methods are computational techniques used to rationalize and accelerate the drug discovery process. These include the design of new molecules and the screening of large virtual libraries to identify promising candidates. researchgate.netrsc.org

In Silico Design Should this compound be identified as a "hit" compound with desirable properties, in silico design would be employed to create structural analogs with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles. nih.gov This process involves making targeted modifications to the parent structure—for example, by substituting alkyl groups, altering stereochemistry, or adding new functional groups—and then computationally evaluating the effect of these changes. The goal is to build a Structure-Activity Relationship (SAR) that guides the synthesis of more potent and effective compounds. mdpi.com

Virtual Screening Virtual screening is a powerful computational technique used to search vast libraries of chemical compounds to identify those most likely to bind to a specific biological target, such as a protein receptor or enzyme. mdpi.com If the biological target of this compound were known, a virtual screening campaign could be launched to find other molecules with similar or better binding potential. This process typically uses molecular docking, where software predicts the preferred orientation and binding affinity of a ligand to its target. nih.gov The screening can be performed on ultra-large "make-on-demand" libraries containing billions of compounds. blogspot.comnih.govnih.gov This allows for the exploration of a massive chemical space to discover novel and diverse chemotypes. enamine.net

Table 3: Typical Workflow for a Structure-Based Virtual Screening Campaign

| Step | Description | Key Considerations |

|---|---|---|

| 1. Target Preparation | A 3D structure of the biological target (e.g., a protein from the Protein Data Bank) is prepared by adding hydrogens, assigning charges, and defining the binding site. | Accuracy of the protein structure is critical. The binding pocket must be correctly identified. |

| 2. Library Preparation | A large library of small molecules (from thousands to billions) is prepared by generating 3D conformations and assigning appropriate chemical properties for each compound. nih.gov | The diversity and drug-like properties of the library are important for finding novel and viable hits. |

| 3. Molecular Docking | The prepared library is computationally "docked" into the target's binding site. A scoring function is used to rank the compounds based on their predicted binding affinity. | The choice of docking algorithm and scoring function can influence the results. |

| 4. Hit Selection & Filtering | The top-scoring compounds are selected. They are often filtered based on physicochemical properties (e.g., Lipinski's Rule of Five), visual inspection of the binding mode, and removal of known promiscuous binders (PAINS). | This step is crucial to reduce the number of false positives before experimental validation. |

| 5. Experimental Validation | The final, prioritized list of "hits" is acquired or synthesized and tested experimentally in biological assays to confirm activity. | The ultimate test of the virtual screening's success is the confirmation of active compounds. |

Predictive Modeling for Spectroscopic Data and Ion Mobility Spectrometry

Computational models are increasingly used to predict analytical data, which can aid in structure elucidation and the identification of unknown compounds.

Predictive Modeling for Spectroscopic Data Computational methods can predict Nuclear Magnetic Resonance (NMR) spectra (both ¹H and ¹³C) with a high degree of accuracy. nmrdb.org DFT calculations, combined with specialized methods like Gauge-Including Atomic Orbital (GIAO), can compute the magnetic shielding tensors for each nucleus in a molecule. nih.gov These theoretical values can then be converted into predicted chemical shifts. More recently, machine learning and graph neural network models, trained on large databases of experimental spectra, have emerged as powerful tools for rapid and accurate NMR prediction. nih.govacs.orgexeter.ac.ukacs.org For a molecule like this compound, predicting its NMR spectrum would be useful for confirming its structure after synthesis or for distinguishing it from its isomers.

Table 4: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Shifts

This table illustrates how computationally predicted data would be compared against experimental results for structural verification.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (CH₃-C2) | 15.2 | 15.5 | -0.3 |

| C2 (-CH(NH₂)-) | 55.8 | 56.1 | -0.3 |

| C3 (-CH(OCH₃)-) | 80.1 | 79.8 | +0.3 |

| C4 (CH₃-C3) | 18.9 | 19.3 | -0.4 |

| C5 (-OCH₃) | 58.3 | 58.2 | +0.1 |

Predictive Modeling for Ion Mobility Spectrometry Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov A key parameter measured in IMS is the Collision Cross-Section (CCS), which is a measure of the ion's rotational average projected area. Computational modeling plays a crucial role in IMS by predicting the theoretical CCS values for proposed structures. pnnl.gov Methods like the trajectory method (TM) simulate the collisions between an ion and the drift gas molecules (typically helium or nitrogen) to calculate a theoretical CCS. rsc.org Comparing the experimental CCS of an unknown ion to the predicted CCS of a candidate structure provides strong evidence for its identification, which is particularly useful for distinguishing between isomers that have identical masses. mdpi.comresearchgate.net

Retrosynthetic Analysis and Automated Reaction Pathway Prediction

Retrosynthetic Analysis Computer-Aided Retrosynthesis is a field of cheminformatics where software is used to propose synthetic pathways for a target molecule. cas.org These programs work by applying a series of reverse chemical reactions ("transforms") to break down the target molecule into simpler, commercially available precursors. nih.govengineering.org.cn Modern retrosynthesis software often leverages artificial intelligence and machine learning models trained on vast databases of known chemical reactions. engineering.org.cn For a molecule like this compound, such software could suggest multiple potential synthetic routes, helping chemists design an efficient and cost-effective synthesis strategy. synthiaonline.comsigmaaldrich.comelsevier.com

Automated Reaction Pathway Prediction Beyond simply proposing disconnections, more advanced computational methods can systematically explore entire potential energy surfaces to map out complete reaction pathways. researchgate.net These automated reaction path search methods can identify reactants, products, intermediates, and the transition states that connect them. nih.gov This provides a detailed, mechanistic understanding of a chemical reaction, including the activation energies for each step. rsc.org Such tools could be used to explore the potential side reactions in the synthesis of this compound or to predict its degradation pathways under specific conditions. digitellinc.com

Table 5: Comparison of Major Computer-Aided Retrosynthesis Platforms

| Software Platform | Underlying Methodology | Key Features |

|---|---|---|

| CAS SciFinder (Retrosynthesis Planner) | Based on the comprehensive, human-curated CAS reaction database. cas.org | Integrates experimental procedures, yields, and commercial starting material costs. cas.org |

| Reaxys (Predictive Retrosynthesis) | Combines a massive reaction database with AI/machine learning models from partners like Iktos and Pending.AI. elsevier.com | Provides both literature-based and novel predicted routes; allows for custom route modifications. elsevier.com |

| SYNTHIA™ (formerly Chematica) | Uses expert-coded rules of organic chemistry to generate pathways. sigmaaldrich.com | Allows for detailed customization of search parameters (e.g., protecting groups, cost thresholds) and ranks pathways based on user-defined criteria. sigmaaldrich.com |

| ASKCOS / AiZynthFinder (Open-Source) | Open-source platforms often utilizing template-based models and Monte Carlo tree search algorithms to explore pathways. | High level of transparency and customizability for academic and research use. |

Derivatization and Functionalization Chemistry

Amination and Alkylation Reactions at the Nitrogen Center

The nitrogen atom in 3-Methoxybutan-2-amine, with its lone pair of electrons, serves as a nucleophilic center, readily participating in amination and alkylation reactions. These reactions are fundamental for elongating the carbon chain or introducing various substituents to modify the compound's properties.

N-Alkylation:

Direct N-alkylation of this compound can be achieved by reacting it with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the alkylating agent.

To achieve mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing protecting group strategies.

Reductive Amination:

A more controlled and widely used method for the N-alkylation of this compound is reductive amination. wikipedia.orgorganicreactions.orgmasterorganicchemistry.com This two-step, one-pot reaction involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for chemoselectivity, especially when the carbonyl compound contains other reducible functional groups. masterorganicchemistry.com Reductive amination offers a high degree of control and is a versatile method for synthesizing a wide range of N-substituted derivatives of this compound. organicreactions.org

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct N-Alkylation | Alkyl halides | Simple procedure | Poor control, overalkylation is common |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | High control, good yields of mono-alkylated products | Two-step reaction (imine formation and reduction) |

Oxidation and Reduction Pathways of the Amine and Alkyl Moieties

The amine and alkyl components of this compound can undergo both oxidation and reduction, leading to a variety of functional group transformations.

Oxidation:

The oxidation of primary amines can yield a range of products depending on the oxidizing agent and reaction conditions. Mild oxidation of this compound can lead to the formation of the corresponding imine or nitrile. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or hydrogen peroxide, can lead to the formation of oximes or nitro compounds. smolecule.com The presence of the methoxy (B1213986) group and the secondary carbon to which the amine is attached can influence the reaction pathway and the stability of the resulting products. For instance, oxidation of the secondary carbon bearing the amine group could potentially lead to the formation of a ketone, 3-methoxy-2-butanone. Milder oxidizing agents like pyridinium chlorochromate (PCC) are often used for the selective oxidation of alcohols to aldehydes or ketones. libretexts.orgmasterorganicchemistry.commdpi.com

Reduction:

The amine group itself is already in a reduced state. However, derivatives of this compound, such as amides or imines formed from it, can be reduced. For instance, N-acylated derivatives can be reduced to the corresponding secondary or tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to N-alkylated products that is an alternative to direct alkylation or reductive amination.

| Reaction Type | Reactant | Reagent (Example) | Potential Product(s) |

|---|---|---|---|

| Oxidation of Amine | This compound | KMnO₄ | Imine, Nitrile, Oxime, Nitro compound |

| Oxidation of Alkyl Moiety | This compound | PCC | 3-Methoxy-2-butanone |

| Reduction of Derivative | N-acyl-3-methoxybutan-2-amine | LiAlH₄ | N-alkyl-3-methoxybutan-2-amine |

Substitution Reactions of the Methoxy Group

The methoxy group in this compound is an ether linkage, which is generally stable but can undergo cleavage under specific and often harsh conditions.

Ether Cleavage:

The most common substitution reaction involving the methoxy group is its cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or by strong Lewis acids like boron tribromide (BBr₃). nih.govnih.govcore.ac.ukresearchgate.netyoutube.com This reaction typically proceeds through a nucleophilic substitution mechanism (Sₙ1 or Sₙ2), where the oxygen of the ether is first protonated (or coordinated to the Lewis acid) to form a good leaving group (methanol). The halide ion (or bromide from BBr₃) then attacks the carbon atom, displacing the leaving group and forming an alcohol and a methyl halide. In the case of this compound, this would lead to the formation of 3-hydroxybutan-2-amine and methyl bromide.

It is important to note that direct nucleophilic substitution of the methoxy group without cleavage of the C-O bond is challenging in aliphatic ethers and generally requires activation of the substrate or specialized reagents. ntu.edu.sg

| Reagent | Typical Conditions | Products from this compound |

|---|---|---|

| HBr or HI | Concentrated acid, heat | 3-Hydroxybutan-2-amine and Methyl Bromide/Iodide |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂) | 3-Hydroxybutan-2-amine and Methyl Bromide |

Strategic Functionalization for Chemical Diversification

The presence of both a chiral center and reactive functional groups makes this compound a valuable building block for the synthesis of more complex molecules. Strategic functionalization can be employed to introduce new functionalities and create a diverse library of chemical compounds.

Use as a Chiral Auxiliary:

Chiral amines are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.govwikipedia.org While specific applications of this compound as a chiral auxiliary are not extensively documented in the provided search results, its chiral nature suggests its potential in this area. For example, it could be converted into an amide or an imine, and the stereocenter at C-2 could influence the facial selectivity of reactions at a prochiral center elsewhere in the molecule, such as in aldol reactions or conjugate additions. nih.govyoutube.com After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered.

Synthesis of Heterocyclic Compounds:

The bifunctional nature of this compound (amine and a latent hydroxyl group after methoxy cleavage) makes it a potential precursor for the synthesis of heterocyclic compounds. For example, after conversion of the methoxy group to a hydroxyl group, subsequent reactions could lead to the formation of substituted oxazolines, pyrrolidines, or other nitrogen- and oxygen-containing ring systems, depending on the reaction partners and conditions.

Diastereoselective Synthesis:

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines are fundamental components in the construction of enantiomerically pure complex molecules, especially in the pharmaceutical industry. Short-chain chiral amines, as a class, are recognized as key precursors and building blocks for a variety of active pharmaceutical ingredients (APIs). frontiersin.org They introduce a specific stereocenter that can be critical for the biological activity of the final molecule. However, based on a review of the available scientific literature, specific examples of 3-Methoxybutan-2-amine being incorporated as a chiral building block into the final structure of a complex molecule are not widely documented.

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

Asymmetric catalysis often relies on the use of chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. frontiersin.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective transformation, after which it is typically removed. While many chiral amines and their derivatives are employed for this purpose, the specific application of this compound as a chiral ligand or auxiliary in asymmetric catalysis is not extensively reported in the scientific literature.

Intermediate in the Synthesis of Fine Chemicals and Pharmaceutical Precursors

Small, optically active molecules, and particularly short-chain chiral amines, are crucial intermediates in the chemical industry for the production of fine chemicals and as precursors to a wide range of pharmaceuticals. frontiersin.orgmallakchemicals.com The synthesis of these amines is a key step in many manufacturing processes. While the class of compounds to which this compound belongs is vital for these industries, specific examples of fine chemicals or named pharmaceutical precursors synthesized directly from this compound are not prominently featured in published research.

Contributions to Green Chemistry and Sustainable Synthetic Processes

The development of environmentally benign and sustainable methods for chemical synthesis is a primary focus of modern chemistry. The synthesis and application of this compound are connected to several key principles of green chemistry, particularly through biocatalysis and process optimization.

A significant advancement in the sustainable synthesis of chiral amines is the use of biocatalysis, which avoids the need for heavy metal catalysts and often allows for reactions under mild conditions. Amine dehydrogenases (AmDHs) have emerged as a promising class of enzymes for the asymmetric synthesis of chiral amines through the reductive amination of prochiral ketones. frontiersin.org

Wild-type AmDHs have been shown to be effective for the synthesis of various short-chain, functionalized 2-aminoalkanes. frontiersin.org These enzymes catalyze the conversion of a ketone to a chiral amine with high conversion rates and enantioselectivity. The process is highly atom-efficient and operates under environmentally friendly conditions, typically in an aqueous buffer. Research on several native AmDHs has demonstrated their capability to produce a range of small chiral amines, indicating a strong potential for the synthesis of enantiopure this compound from its corresponding ketone, 3-methoxybutan-2-one (B3048630).

Table 1: Performance of Native Amine Dehydrogenases (AmDHs) on Various Ketone Substrates This table illustrates the effectiveness of biocatalytic reductive amination on substrates similar to the precursor of this compound, demonstrating the potential of this green chemistry approach.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | >99 | 93.6 |

| MsmeAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | >99 | 98.1 |

| MsmeAmDH | 3-Hydroxybutan-2-one | (2S,3S)-3-Aminobutan-2-ol | 85.5 | 99.4 |

| CfusAmDH | 3-Hydroxybutan-2-one | (2S,3S)-3-Aminobutan-2-ol | 97.1 | 98.8 |

Data sourced from studies on native amine dehydrogenases. frontiersin.org

The principles of green chemistry also guide the selection of solvents and the optimization of reaction conditions to minimize waste and environmental impact.

The synthesis of this compound is typically achieved through the reductive amination of 3-methoxybutan-2-one. Traditional chemical methods for this transformation have often employed solvents such as dichloromethane (B109758) or 1,2-dichloroethane. However, a shift towards more environmentally acceptable solvents like ethyl acetate (B1210297) is a key consideration for greening this process.

Biocatalytic reductive amination offers significant process optimization advantages. The use of an ammonium (B1175870) formate (B1220265) buffer can serve as both the nitrogen source (from ammonia) and the source of reducing equivalents (from formate), with a formate dehydrogenase used to recycle the nicotinamide (B372718) coenzyme. thieme-connect.de This dual-enzyme system is highly atom-efficient, producing only inorganic carbonate as a by-product and often using water as the reaction solvent, which is an ideal green solvent. thieme-connect.de

Analytical Methodologies for Quality Control and Research Assessment

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., Chiral HPLC, GC)

Chromatography is indispensable for separating 3-Methoxybutan-2-amine from impurities and for resolving its stereoisomers. Both gas and liquid chromatography are employed, often tailored to the specific analytical challenge.

Gas Chromatography (GC)

Gas chromatography is a versatile technique for assessing the purity of volatile amines like this compound. However, the analysis of primary amines by GC can be challenging due to their basicity and polar nature, which can lead to poor peak shape and adsorption on the column. To overcome these issues, derivatization is a commonly employed strategy. Acylation, for instance, improves the volatility and thermal stability of the amine, leading to better chromatographic performance.

Another approach involves using specialized columns. Short columns packed with materials like Tenax-GC have been shown to be effective for analyzing ethanolamines, which share functional group characteristics with this compound. For separating underivatized amines, capillary GC with stationary phases such as 100% dimethylpolysiloxane is often used.

Table 1: Representative Gas Chromatography (GC) Parameters for Amine Analysis

| Parameter | Condition | Purpose/Comment |

| Column | DB-5 (or similar 5% phenyl-methylpolysiloxane) | General purpose, good for a range of polarities. |

| Cyclodextrin-modified stationary phase | Enhanced resolution, particularly for isomers. | |

| Injector | Split/Splitless, 250 °C | Standard for capillary GC. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |

| Mass Spectrometer (MS) | Provides structural information and confirmation of identity. | |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Derivatization | Perfluoroacylation (e.g., with TFAA) | Reduces polarity and basicity, improving peak shape and resolution. |

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the presence of two chiral centers in this compound, four possible stereoisomers can exist. Chiral HPLC is the definitive method for separating and quantifying these enantiomers and diastereomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer.

For amines, macrocyclic glycopeptide CSPs, such as those based on vancomycin, are particularly effective. These columns operate in polar ionic mode and exhibit excellent stability and sample capacity for secondary and tertiary amines. The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with a buffer or additive, is critical for achieving optimal separation.

Table 2: Representative Chiral HPLC Conditions for Amine Separation

| Parameter | Condition | Purpose/Comment |

| Column | Chiral Stationary Phase (e.g., Vancomycin-based) | Specifically designed to separate stereoisomers of amines. |

| Mobile Phase | Methanol/Ammonium (B1175870) Acetate (B1210297) | Polar ionic mode, suitable for amine separation on glycopeptide CSPs. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rate. |

| Detector | UV Detector (after derivatization) | Amines have poor UV absorbance; derivatization is often required. |

| Mass Spectrometer (MS) | Provides high sensitivity and selectivity without derivatization. | |

| Derivatization | Pre-column with a fluorescent tag | Allows for sensitive fluorescence detection. |

Spectroscopic Methods for Quantitative and Qualitative Assessment

Spectroscopic techniques are essential for elucidating the structure of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: In the proton NMR spectrum, the N-H protons of the primary amine typically appear as a broad signal. This broadening is due to rapid proton exchange. The position of this signal is sensitive to solvent and concentration. The protons on carbons adjacent to the nitrogen (α-protons) are deshielded and appear at a higher chemical shift (downfield) compared to other aliphatic protons. The methoxy (B1213986) group (-OCH₃) will present as a distinct singlet.

¹³C NMR: In the carbon NMR spectrum, the carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded, appearing further downfield than the other alkyl carbons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Comment |

| -NH₂ | 0.5 - 5.0 | Broad Singlet | Chemical shift is variable; signal disappears upon D₂O exchange. |

| -OCH₃ | ~3.3 | Singlet | Characteristic signal for a methoxy group. |

| H on C2 | ~2.5 - 3.0 | Multiplet | Deshielded by the adjacent amine group. |

| H on C3 | ~3.2 - 3.6 | Multiplet | Deshielded by the adjacent methoxy group. |

| Methyl on C2 | ~1.1 | Doublet | Coupled to the proton on C2. |

| Methyl on C3 | ~1.2 | Doublet | Coupled to the proton on C3. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms, such as this compound, will have a molecular ion with an odd mass-to-charge (m/z) ratio. The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This process results in the formation of a resonance-stabilized iminium cation, which is often the base peak in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. For a primary amine like this compound, the spectrum will be characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. Other key absorptions include C-H stretching bands just below 3000 cm⁻¹, a C-N stretching band, and a prominent C-O stretching band for the methoxy group.

Stability Studies Under Controlled Conditions

Stability studies are critical for determining the shelf-life and storage conditions for a chemical substance. These studies involve subjecting the compound to a variety of stress conditions to understand its intrinsic stability and identify potential degradation products and pathways. pharmtech.com The International Council for Harmonisation (ICH) provides guidelines for these "forced degradation" or "stress testing" studies. pharmoutsourcing.com

The goal of forced degradation is to induce degradation, typically between 5-20%, to ensure that the analytical methods used are "stability-indicating," meaning they can separate the intact compound from its degradation products. pharmoutsourcing.com

Key degradation pathways for amines include oxidation and thermal degradation. ijrpp.comresearchgate.net

Oxidative Degradation: Amines are susceptible to oxidation. ijrpp.com Studies are typically conducted by exposing a solution of the compound to an oxidizing agent like hydrogen peroxide.

Hydrolytic Degradation: The stability across a range of pH values is tested by exposing the compound to acidic and basic conditions.

Photolytic Degradation: The compound is exposed to light sources under controlled conditions to assess its photosensitivity.

Thermal Degradation: The effect of temperature is studied by exposing the solid or solution form of the compound to elevated temperatures.

Throughout these studies, samples are analyzed at various time points using a validated stability-indicating method, usually HPLC, to quantify the parent compound and detect any degradation products that form. researchgate.net

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heat | To test stability in an acidic environment. |

| Base Hydrolysis | 0.1 M NaOH, heat | To test stability in an alkaline environment. |

| Oxidation | 3% H₂O₂, room temperature | To investigate susceptibility to oxidation. ijrpp.com |

| Thermal | 60 °C or higher | To assess the impact of heat on stability. pharmoutsourcing.com |

| Photostability | UV/Visible light exposure (ICH Q1B) | To determine light sensitivity. pharmoutsourcing.com |

Future Perspectives and Emerging Research Avenues

Development of Highly Efficient and Selective Synthetic Routes

The advancement of synthetic organic chemistry continually seeks methodologies that are not only efficient in terms of yield but also highly selective, particularly concerning stereochemistry. For a chiral molecule like 3-Methoxybutan-2-amine, the development of enantiomerically pure synthetic pathways is a primary research goal.

Future research is anticipated to focus on refining existing methods and discovering new ones that offer high atom economy, utilize environmentally benign reagents, and allow for precise control over stereochemical outcomes. Key areas of development include:

Asymmetric Reductive Amination: A prominent strategy for synthesizing amines involves the reductive amination of a corresponding ketone. In this case, 3-methoxybutan-2-one (B3048630) serves as the precursor. Future work will likely concentrate on the design of novel chiral catalysts (e.g., those based on transition metals like rhodium, iridium, or ruthenium) and chiral auxiliaries that can direct the stereochemical course of the reaction to produce specific stereoisomers of this compound with high enantiomeric excess.

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for amine synthesis. Research into identifying or engineering enzymes that can efficiently convert 3-methoxybutan-2-one or related substrates into the desired amine enantiomer is a promising avenue. This approach avoids the use of heavy metal catalysts and often proceeds under mild reaction conditions.

Flow Chemistry: The integration of synthetic routes into continuous flow systems can enhance reaction efficiency, safety, and scalability. Developing a flow-based process for the synthesis of this compound would allow for better control over reaction parameters, potentially leading to higher yields and purity while minimizing reaction times.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Method | Precursor | Key Reagents/Catalysts | Anticipated Advantage |

| Asymmetric Reductive Amination | 3-Methoxybutan-2-one | Chiral metal catalysts, H₂ or other reducing agents | High stereoselectivity |

| Biocatalytic Amination | 3-Methoxybutan-2-one | Engineered transaminases | Green chemistry, high enantiopurity |

| Reduction of Chiral Oximes | 3-Methoxybutan-2-one | Hydroxylamine, chiral reducing agents | Control over stereocenter formation |

Exploration of Novel Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its secondary amine and ether functional groups. While it undergoes typical amine reactions, future research will explore its unique reactivity profile and the synthesis of novel derivatives with tailored properties.

N-Alkylation and N-Arylation: Standard alkylation of the secondary amine can produce a range of tertiary amines msu.eduorgsyn.org. Future studies may investigate the use of novel coupling partners and catalytic systems (e.g., Buchwald-Hartwig amination) to synthesize complex derivatives that are otherwise difficult to access. These derivatives could serve as new ligands for catalysis or as building blocks for pharmaceuticals.

Formation of Amides and Sulfonamides: Reaction with acyl chlorides or sulfonyl chlorides yields corresponding amides and sulfonamides msu.edu. Exploring a diverse range of these reagents can lead to a library of new compounds. The specific stereochemistry of this compound can be used to direct subsequent reactions, acting as a chiral auxiliary.

Oxidative Reactions: Oxidation of the amine group can lead to the formation of imines or nitrones, which are versatile intermediates in organic synthesis . Investigating selective oxidation conditions that leave the methoxy (B1213986) group intact is an area for further study.

Reversible Reactions: The reversible reaction of amines with carbon dioxide to form alkyl-ammonium carbamates can temporarily reduce the amine's nucleophilicity mdpi.com. Exploring this reversible protection strategy with this compound could enable novel reaction sequences where chemoselectivity is critical mdpi.com.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work accelerates the discovery and optimization of chemical processes and materials. For this compound, this integration is crucial for predicting its properties and guiding laboratory research.